ML346 vs. YM-1: Distinct Mechanism and Potency in Hsp70 Activation
ML346 activates Hsp70 transcription with an EC50 of 4.6 μM in HeLa cells via HSF-1-mediated transcriptional upregulation [1]. In contrast, the allosteric Hsp70 modulator YM-1 binds the Hsp70 nucleotide-binding domain with a Kd of 4.9 μM and stabilizes the ADP-bound, substrate-binding conformation without inducing transcription . The mechanistic distinction is critical: ML346 elevates Hsp70 protein levels through transcriptional induction, whereas YM-1 enhances substrate-binding affinity of pre-existing Hsp70 pools. For experimental designs requiring transcriptional readout of the heat shock response, YM-1 cannot serve as a functional substitute for ML346.
| Evidence Dimension | Hsp70 activation potency and mechanism |
|---|---|
| Target Compound Data | EC50 = 4.6 μM (Hsp70 transcription, HeLa cells) |
| Comparator Or Baseline | YM-1: Kd = 4.9 μM (Hsp70 nucleotide-binding domain binding); no transcriptional induction |
| Quantified Difference | ML346 induces Hsp70 transcription with an EC50 of 4.6 μM; YM-1 does not induce Hsp70 transcription. |
| Conditions | HeLa cells (ML346); in vitro binding assay (YM-1) |
Why This Matters
Mechanism-of-action differentiation dictates which probe is appropriate for transcriptional vs. post-translational Hsp70 functional studies.
- [1] Calamini B, Silva MC, Madoux F, Hutt DM, Khanna S, Chalfant MA, et al. ML346: A Novel Modulator of Proteostasis for Protein Conformational Diseases. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010–. Bookshelf ID: NBK148494. View Source
